REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[NH:4][CH:5]([CH3:6])[C:7](=[O:8])[OH:9].[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[CH3:16][CH2:17][O:18][C:19]([CH3:20])=[O:21].[CH3:27][N:28]([CH3:29])[c:30]1[cH:31][cH:32][n:33][cH:34][cH:35]1.[cH:10]1[cH:11][cH:12][n:13][cH:14][cH:15]1>>[C:1]([CH3:2])(=[O:3])[NH:4][CH:5]([CH3:6])[C:7](=[O:9])[C:19]([O:18][CH2:17][CH3:16])=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)NC(C)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(=O)C(C)NC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |